![molecular formula C16H13ClO2 B3322238 [(1R)-1-(9H-芴-9-基)乙基]碳酰氯 CAS No. 1428936-75-7](/img/structure/B3322238.png)

[(1R)-1-(9H-芴-9-基)乙基]碳酰氯

描述

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate, also known as FLEC, is a novel chemical compound that belongs to the class of carbonochloridates. It has a molecular weight of 272.72 g/mol .

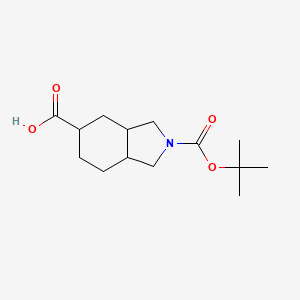

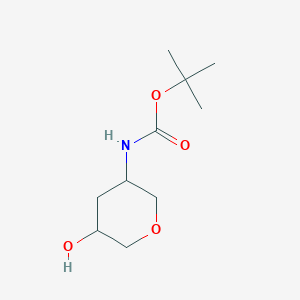

Molecular Structure Analysis

The molecular formula of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate is C16H13ClO2 . The exact structure is not provided in the search results.科学研究应用

1. 有机合成中的区域选择性

[(1R)-1-(9H-芴-9-基)乙基]碳酰氯与芴衍生物有关,芴衍生物因其在有机合成中的区域选择性而受到研究。例如,N-取代的 9H-芴-9-亚胺与二氟卡宾反应生成亚胺鎓叶立德,导致各种有机转化,例如通过环加成形成螺环稠合咪唑烷衍生物或恶唑烷衍生物。这种区域选择性可以使用基于密度泛函理论的量子化学计算进行分析 (Novikov 等人,2006)。

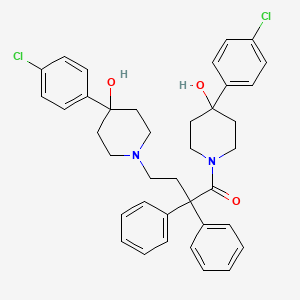

2. 新型化学化合物的合成

与 [(1R)-1-(9H-芴-9-基)乙基]碳酰氯密切相关的芴-9-基衍生物用于合成新型化学化合物。例如,N1,N2-二芳基乙酰胺与 (2,4,7-三硝基-9H-芴-9-亚基)丙二腈的反应产生了新型螺[芴-9,4′-(1′,2′,3′,4′-四氢吡啶)]-5′-腈 (Gomaa & Döpp,1998)。

3. 聚合催化剂

某些含芴化合物(类似于 [(1R)-1-(9H-芴-9-基)乙基]碳酰氯)用于制备聚合催化剂。例如,已经合成了硅桥联芴基-苯氧基第 4 族金属配合物,并显示出在高温下生产高分子量乙烯和 1-己烯共聚物方面是有效的 (Senda 等人,2010)。

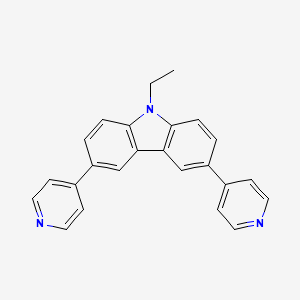

4. 电化学应用

另一个应用领域是电化学,其中芴的衍生物(类似于 [(1R)-1-(9H-芴-9-基)乙基]碳酰氯)被利用。例如,用 2,7-双(二茂铁乙基)芴-9-酮和碳纳米管修饰的碳糊电极已用于左旋多巴的伏安测定,展示了有效的催化活性和电子介导行为 (Beitollahi 等人,2011)。

5. 荧光染料的合成和表征

芴衍生物在荧光染料的合成和表征中也很重要。例如,探索了含有芴部分的两种新型分子内电荷转移化合物的合成和吸收/荧光性质,证明了它们作为荧光探针和电致发光材料的潜力 (Song 等人,2009)。

作用机制

Target of Action

The primary target of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate, also known as ®-1-(9H-Fluoren-9-yl)ethyl carbonochloridate, is amino acids . This compound is used as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection .

Mode of Action

This compound acts as a base-sensitive amino protecting group for solid-phase peptide synthesis . It interacts with the amino group of amino acids, forming a derivative that can be detected using HPLC and fluorescent detection .

Biochemical Pathways

The compound is involved in the peptide synthesis pathway . It is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis and oligonucleotide synthesis . The downstream effects include the formation of peptides and oligonucleotides.

Pharmacokinetics

It is known to be soluble in dioxane , which may influence its absorption and distribution in the body

Result of Action

The result of the compound’s action is the formation of derivatized amino acids that can be detected using HPLC and fluorescent detection . This allows for the analysis of amino acids in various samples.

Action Environment

The compound is moisture sensitive and should be stored in a cool place . It is incompatible with alcohols and amines . These environmental factors can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3322193.png)

![(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid](/img/structure/B3322201.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-4-yl)carbazole](/img/structure/B3322207.png)